C18G vs. C13: An 80-Fold Increase in Antibacterial Potency for C18G
The development of C18G from the shorter precursor peptide C13 was a direct result of structure-activity relationship studies. C18G was identified as an analog with dramatically superior antibacterial potency. In a direct head-to-head comparison using a serum-based antibacterial assay, C18G exhibited 80-fold greater antibacterial activity than the original C13 peptide [1].
| Evidence Dimension | Antibacterial Potency (Relative) |
|---|---|
| Target Compound Data | 80-fold more active than C13 |
| Comparator Or Baseline | C13 (a 13-amino acid peptide from the carboxyl terminus of PF4) with baseline activity set to 1x |
| Quantified Difference | 80-fold |
| Conditions | Antibacterial assay employing normal human serum and low levels of cefepime |
Why This Matters
This quantifies a major leap in potency, making C18G a significantly more effective research tool and a better starting point for therapeutic development than its precursor C13.
- [1] Darveau RP, et al. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity. J Clin Invest. 1992 Aug;90(2):447-55. (Referenced in Scilit abstract) View Source
